Lyngbyabellin A

Description

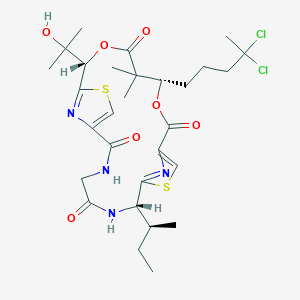

Structure

3D Structure

Properties

Molecular Formula |

C29H40Cl2N4O7S2 |

|---|---|

Molecular Weight |

691.7 g/mol |

IUPAC Name |

(7S,14S,18S)-7-[(2S)-butan-2-yl]-14-(4,4-dichloropentyl)-18-(2-hydroxypropan-2-yl)-15,15-dimethyl-13,17-dioxa-9,20-dithia-3,6,22,23-tetrazatricyclo[17.2.1.18,11]tricosa-1(21),8(23),10,19(22)-tetraene-2,5,12,16-tetrone |

InChI |

InChI=1S/C29H40Cl2N4O7S2/c1-8-15(2)20-23-34-17(14-43-23)25(38)41-18(10-9-11-29(7,30)31)27(3,4)26(39)42-21(28(5,6)40)24-33-16(13-44-24)22(37)32-12-19(36)35-20/h13-15,18,20-21,40H,8-12H2,1-7H3,(H,32,37)(H,35,36)/t15-,18-,20-,21+/m0/s1 |

InChI Key |

VJSNPXXBMRWPEJ-CEDBRAGKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C2=NC(=CS2)C(=O)O[C@H](C(C(=O)O[C@H](C3=NC(=CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |

Canonical SMILES |

CCC(C)C1C2=NC(=CS2)C(=O)OC(C(C(=O)OC(C3=NC(=CS3)C(=O)NCC(=O)N1)C(C)(C)O)(C)C)CCCC(C)(Cl)Cl |

Synonyms |

lyngbyabellin A |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Lyngbyabellin a and Its Congeners

Isolation Techniques from Cyanobacterial Cultures

The journey to study Lyngbyabellin A begins with its extraction from the source organism, primarily strains of the marine cyanobacterium Lyngbya majuscula. researchgate.netnih.gov Congeners have also been isolated from other cyanobacterial genera such as Moorea and Okeania. researchgate.netnih.govresearchgate.net The isolation process is typically a bioassay-guided fractionation, where fractions of the extract are tested for biological activity to direct the purification of the active compound. acs.org

The general procedure commences with the large-scale collection of the cyanobacterial biomass. This biomass is then subjected to solvent extraction, often using a mixture of organic solvents like methanol (B129727) or a combination of ethyl acetate (B1210297) and water, to create a crude lipophilic extract. nih.govacs.org This initial extract contains a complex mixture of metabolites.

To separate the lyngbyabellins from this mixture, a series of chromatographic techniques are employed. A common first step is vacuum liquid chromatography (VLC) over a silica (B1680970) gel stationary phase, which separates the compounds based on polarity. frontiersin.org Fractions are collected and the ones containing the compounds of interest, as identified by preliminary analysis or bioassay, are carried forward. acs.orgfrontiersin.org

Further purification is achieved using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). acs.orgfrontiersin.org For instance, this compound was purified from a specific fraction using a semipreparative RP-HPLC column with an isocratic mobile phase of 80% aqueous acetonitrile. frontiersin.org The selection of specific fractions and the type of chromatography can vary depending on the target congener; Lyngbyabellin B, for example, was isolated from a less polar fraction than this compound. frontiersin.org

Table 1: Isolation Techniques for this compound and Congeners This table is interactive. You can sort and filter the data.

| Compound | Cyanobacterial Source | Extraction/Partitioning Method(s) | Chromatographic Method(s) | Reference(s) |

|---|---|---|---|---|

| This compound | Lyngbya majuscula (Guamanian strain) | Solvent partitioning | Silica Gel Chromatography, Reversed-Phase HPLC | researchgate.net, nih.gov, frontiersin.org |

| Lyngbyabellin B | Lyngbya majuscula | Solvent partitioning | Silica Gel Chromatography, Reversed-Phase HPLC | researchgate.net, nih.gov, acs.org |

| Lyngbyabellin D | Lyngbya sp. | Not specified | Reversed-Phase HPLC | si.edu |

| Lyngbyabellins G, O, P | Okeania sp. | EtOAc/H₂O partitioning | Silica Gel Chromatography, NP-Column Chromatography | nih.gov |

| Lyngbyabellin K | Moorea bouillonii | Not specified | Reversed-Phase HPLC | frontiersin.org, nih.gov |

Advanced Spectroscopic Methodologies for Structural Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Two-dimensional NMR spectroscopy is the cornerstone for elucidating the gross structure of complex molecules like this compound. researchgate.netnih.gov These experiments reveal how atoms are connected within the molecule.

The process involves a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule, such as the amino acid and polyketide-derived residues. core.ac.uk

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying entire amino acid residues. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to, assigning proton signals to their respective carbons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting the individual fragments identified by COSY and TOCSY, establishing the sequence of amino acids and other units, and identifying ester linkages. si.edunih.gov

Through careful analysis of these 2D NMR datasets, the planar structure of this compound and its congeners, including the sequence of their unique structural units like dichlorinated fatty acids and functionalized thiazole (B1198619) carboxylic acids, can be pieced together. researchgate.netsi.edu

Mass spectrometry provides the precise molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly vital. Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESITOFMS) are used. acs.orgnih.gov

HRMS data for Lyngbyabellin B, a close analogue of this compound, indicated a molecular formula of C₂₈H₄₀Cl₂N₄O₇S₂. acs.org The presence of two chlorine atoms was confirmed by the characteristic isotopic pattern (an M:M+2:M+4 peak ratio of approximately 9:6:1) in the mass spectrum. acs.orgnih.gov This information provides the exact number of each type of atom in the molecule, a critical piece of the structural puzzle that complements the connectivity data from NMR.

Table 2: Spectroscopic Techniques in this compound Structure Elucidation This table is interactive. You can sort and filter the data.

| Spectroscopic Technique | Information Provided | Reference(s) |

|---|---|---|

| 2D NMR (COSY, HMBC, etc.) | Determines the planar structure by showing atom connectivity and sequencing of molecular fragments. | researchgate.net, nih.gov, si.edu |

| HRMS (FABMS, ESITOFMS) | Provides the exact molecular formula and confirms the presence of specific atoms (e.g., chlorine) through isotopic patterns. | nih.gov, acs.org, nih.gov |

| Infrared (IR) Spectroscopy | Indicates the presence of specific functional groups such as hydroxy (-OH), ester (C=O), and amide (N-H) groups. | nih.gov |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy in Structural Elucidation

Chiral Analysis for Absolute Configuration Assignment

Determining the planar structure is only part of the solution. Lyngbyabellins contain multiple chiral centers, meaning they have specific three-dimensional arrangements (stereochemistry) that must be defined.

To determine the absolute configuration of these stereocenters, the molecule is chemically degraded, breaking it down into its smaller chiral constituents. This is often achieved through acid hydrolysis, which breaks the amide and ester bonds, and sometimes ozonolysis. researchgate.netacs.org

The resulting mixture of smaller chiral molecules (e.g., amino acids, hydroxy acids) is then analyzed using chiral HPLC. researchgate.netnih.govtib.eu This technique uses a chiral stationary phase to separate the D and L enantiomers of each component. By comparing the retention times of the degradation products with those of authentic D- and L-standards, the absolute configuration of each chiral center in the original molecule can be assigned. si.edu

For example, the absolute stereochemistry of this compound was determined by chiral HPLC analysis of its hydrolysis products and by characterizing specific degradation products like methyl 7,7-dichloro-3-hydroxy-2,2-dimethyloctanoate. researchgate.netnih.gov For Lyngbyabellin D, the configuration of a modified valine unit was unambiguously determined to be derived from L-valine after hydrolysis, ozonolysis, and chiral HPLC analysis. si.edu In some cases, Nuclear Overhauser Effect (NOE) NMR experiments can provide data on the relative configuration between adjacent chiral centers, further supporting the stereochemical assignment. si.edu

Table 3: Methods for Absolute Configuration Assignment of this compound and Congeners This table is interactive. You can sort and filter the data.

| Compound/Unit | Analytical Method(s) | Outcome | Reference(s) |

|---|---|---|---|

| This compound | Acid Hydrolysis, Chiral HPLC Analysis | Determination of absolute stereochemistry of constituent units. | researchgate.net, nih.gov, tib.eu |

| Lyngbyabellin B | Ozonolysis, Acid Hydrolysis, Chiral HPLC Analysis | Assignment of L-valine and D-cysteine derived units. | acs.org |

| Lyngbyabellin D (modified valine unit) | Acid Hydrolysis, Ozonolysis, Chiral HPLC Analysis | Unambiguous assignment as being derived from L-valine. | si.edu |

| Lyngbyabellin D (relative configuration) | NOE (Nuclear Overhauser Effect) Spectroscopy | Determination of relative stereochemistry between adjacent chiral centers. | si.edu |

Total Synthesis and Synthetic Methodologies of Lyngbyabellin a and Analogues

Strategic Approaches to Total Synthesis

The total synthesis of Lyngbyabellin A is generally approached through a convergent strategy, which involves the independent synthesis of key structural fragments followed by their sequential coupling and final macrocyclization. This approach allows for flexibility and the potential to create analogues by modifying the individual fragments. ingentaconnect.com

The seminal total synthesis of this compound by Yokokawa, Shioiri, and colleagues established a blueprint for subsequent efforts. researchgate.netresearchgate.netcapes.gov.br Their strategy involved dissecting the molecule into three primary fragments:

An N-Boc-L-isoleucyl-L-valine dipeptide.

A thiazole-glycine-thiazole-isoleucine segment.

The dichlorinated β-hydroxy acid moiety.

A convergent approach was also employed in the total synthesis of (+)-Lyngbyabellin M. nih.govresearchgate.net This synthesis relied on the disconnection of the molecule at its two ester bonds, simplifying the structure into three key chiral fragments: two different chiral thiazole (B1198619) moieties and an anti-hydroxycarboxylic acid. nih.govresearchgate.net The fragments were then assembled, for instance, by coupling the carboxylic acid fragment with one of the thiazole fragments using EDC/DMAP protocol. nih.gov Similarly, the synthesis of 27-deoxythis compound, an analogue of this compound, was also based on the assembly of pre-synthesized modules. frontiersin.orggoogle.com The final steps in these syntheses typically involve the condensation of the major fragments to form a linear precursor ready for cyclization. researchgate.netresearchgate.net

The crucial step in forming the macrocyclic structure of this compound is macrolactamization—the formation of an amide bond to close the ring. In the first total synthesis, this cyclization was achieved after coupling the major fragments to form a linear seco-acid. researchgate.netcapes.gov.br The amide bond formation was successfully induced using diphenylphosphoryl azide (B81097) (DPPA), a reagent commonly used for peptide synthesis and macrolactamization, which provided this compound in a 58% yield for this step. researchgate.netscispace.comrsc.org This macrolactamization was strategically positioned between the proline and N-methyl-phenylalanine-thiazole carboxylic acid units in some synthetic designs for related compounds. rsc.org The choice of the cyclization site is critical to minimize side reactions and avoid epimerization, with the thiazole units being constructed prior to the ring-closing event. researchgate.netscispace.comrsc.org

Fragment Coupling Strategies

Asymmetric Synthesis of Chiral Precursors

A significant challenge in the synthesis of this compound and its analogues is the stereocontrolled construction of its chiral building blocks. These include the halogenated fatty acid chain and the functionalized thiazole units.

The unique 7,7-dichloro-3-hydroxy-2,2-dimethyloctanoic acid moiety is a defining feature of this compound. researchgate.net Its asymmetric synthesis was a key achievement. Yokokawa and Shioiri reported that this was accomplished through a chiral oxazaborolidinone-mediated aldol (B89426) reaction. researchgate.netresearchgate.netcapes.gov.br This method allows for the precise control of the stereochemistry at the β-hydroxy position.

In the synthesis of the related natural product (+)-Lyngbyabellin M, a different but conceptually similar approach was used to create its anti-hydroxycarboxylic acid fragment. nih.govresearchgate.net This was achieved via a highly stereoselective boron enolate-mediated aldol reaction directed by Masamune's chiral auxiliary. nih.govresearchgate.net The aldol adduct was then converted to the required carboxylic acid fragment in good yield. nih.gov

The two 2,4-disubstituted thiazole carboxylic acid units present in this compound are another synthetic hurdle. frontiersin.org A common and effective method for their construction involves the initial condensation of an amino acid, typically a cysteine ester, with an appropriate aldehyde to form a thiazolidine (B150603) intermediate. researchgate.netnih.gov This is followed by the oxidative dehydrogenation of the thiazolidine to the corresponding aromatic thiazole. researchgate.netresearchgate.net Chemical manganese dioxide (CMD, MnO₂) has proven to be a particularly effective reagent for this oxidation step, a method that has been applied in the synthesis of both this compound and other thiazole-containing natural products like mycothiazole. researchgate.netcapes.gov.bracs.org For instance, in the synthesis of Lyngbyabellin M, a chiral thiazole fragment was prepared by condensing (S)-cysteine ethyl ester with (R)-isopropylidene glyceraldehyde, followed by MnO₂ oxidation. nih.gov

Synthesis of Halogenated Beta-Hydroxy Acid Moieties

Development of Novel Synthetic Methodologies Inspired by this compound Synthesis

The pursuit of total syntheses for this compound and its complex family members has driven innovation in synthetic organic chemistry. The challenges encountered have led to the refinement and broader application of several key methodologies.

The mild and efficient oxidation of thiazolidines to thiazoles using chemical manganese dioxide has become a reliable method in the synthesis of numerous marine natural products containing this heterocycle. researchgate.netacs.org The synthesis of this compound highlighted the utility of this transformation. researchgate.netresearchgate.net

Furthermore, the strategic use of powerful bond-forming reactions for fragment coupling and macrocyclization has been a central theme. While DPPA was used for macrolactamization in the original this compound synthesis, the challenges associated with constructing large, complex macrocycles have led chemists to explore other robust methods. researchgate.netrsc.org For example, the Yamaguchi esterification and macrolactonization, which involves using 2,4,6-trichlorobenzoyl chloride (TCBC), is a highly effective method for forming ester bonds and constructing large macrolactones with minimal epimerization, and it has been widely applied to the synthesis of other complex marine macrolides. frontiersin.org

The synthesis of this compound analogues has also prompted the development of novel approaches to its core fragments. For instance, a one-pot, high-yield method for constructing 2,4-disubstituted thiazole carboxylic acid modules from β-azidodisulfide compounds and carboxylic acids has been developed, offering an efficient and racemization-free route to these key building blocks for 27-Deoxythis compound. google.com These methodological advancements, spurred by the intricate structure of this compound, have enriched the toolbox available to synthetic chemists for tackling other complex natural products.

Mechanistic Investigations of Cellular and Molecular Effects of Lyngbyabellin a

Disruption of Actin Dynamics and Microfilament Networks

Lyngbyabellin A is a potent disruptor of the cellular microfilament network. researchgate.netrsc.org Its primary mechanism of action involves the modulation of actin dynamics, which has profound consequences for cell structure and function. researchgate.netresearchgate.net

This compound is recognized for its potent activity in promoting the polymerization of actin. researchgate.netmdpi.cominteresjournals.org Unlike agents that depolymerize actin filaments, this compound appears to stabilize the actin cytoskeleton. mdpi.comacs.org This interference with the natural balance of actin polymerization and depolymerization is a key feature of its cytotoxic activity. nih.gov Some studies have categorized lyngbyabellins as actin-disassembling agents, suggesting a complex interaction with the actin cytoskeleton that may involve both stabilization and subsequent disruption of the network's normal dynamics. researchgate.net

Effects on Actin Polymerization and Depolymerization

Impact on Cellular Proliferation and Cell Cycle Progression

By disrupting the actin cytoskeleton, which is crucial for cell division, this compound significantly affects cellular proliferation and the progression of the cell cycle. researchgate.netmdpi.com

The disruption of the microfilament network by this compound directly interferes with the process of cytokinesis. researchgate.netresearchgate.net This interference prevents the successful separation of daughter cells after mitosis, leading to cell cycle arrest specifically at the cytokinesis phase. researchgate.netresearchgate.net The inability of the cells to complete division results in the formation of abnormal, often multinucleated, cells. mdpi.com

Induction of Cell Cycle Arrest

Molecular Targets and Binding Interactions

The primary molecular target of this compound is actin. rsc.org However, the specifics of its binding interactions are complex. While it is known to promote actin polymerization, it is also described as a disruptor of the microfilament network. researchgate.netmdpi.com This suggests that its interaction with actin may be nuanced, potentially affecting different actin isoforms or binding in a manner that leads to dysfunctional, overly stabilized filaments. Research indicates that while actin is the main target, the binding may be considered non-specific in some contexts, which has been a challenge for its development as a standalone therapeutic agent. rsc.org The lyngbyabellin family of compounds are known as cytoskeletal disruptors that may have various protein targets, though actin remains the most well-documented. researchgate.net

Identification of Specific Cytoskeletal Binding Proteins

This compound is primarily recognized as a potent disruptor of the actin cytoskeleton. researchgate.netmdpi.com Research has consistently shown that its cytotoxic effects are mediated through its interaction with actin filaments, leading to the disorganization of the microfilament network. researchgate.netresearchgate.net This disruption of actin dynamics is a key feature that distinguishes it from many other marine-derived cytotoxins that target tubulin. researchgate.netnih.gov

The primary molecular target of this compound is actin. mdpi.compreprints.org By binding to actin filaments, it destabilizes them, which impairs crucial cellular processes such as cell division and migration. mdpi.com This interaction leads to a cascade of cellular events, including cell cycle arrest, typically at the cytokinesis phase, and the formation of binucleated cells. researchgate.netresearchgate.net

In Vitro and Cellular Binding Studies

The interaction of this compound with its cytoskeletal target has been investigated through various in vitro and cellular assays.

In Vitro Binding and Polymerization Assays:

Studies have demonstrated that this compound actively promotes the polymerization of actin in vitro. researchgate.netmdpi.com This effect, while seemingly counterintuitive for a cytoskeletal disruptor, is a hallmark of certain actin-binding agents that stabilize actin filaments in a non-functional state or induce aberrant polymerization, ultimately leading to cytoskeletal collapse. The potent actin polymerization activity of this compound has been observed at nanomolar concentrations. researchgate.net

Cellular Binding and Morphological Effects:

Cellular studies have provided compelling visual evidence of this compound's impact on the cytoskeleton. When exposed to various cell lines, including A-10 smooth muscle cells, this compound induces a dramatic loss of the microfilament network. researchgate.netresearchgate.net This is often visualized using fluorescently labeled phalloidin, which specifically binds to F-actin. researchgate.netnih.gov

At concentrations ranging from 0.01 to 7.24 µM, this compound causes a complete disruption of the actin cytoskeleton in A-10 cells. researchgate.net This leads to significant morphological changes, most notably the formation of binucleated cells, a direct consequence of failed cytokinesis. researchgate.net The inability of the cell to form a functional contractile ring, which is essential for the final separation of daughter cells, results in this aberrant phenotype. researchgate.net

The table below summarizes the observed cellular effects of this compound in different cell lines.

| Cell Line | Observed Effect | Concentration Range | Reference |

| A-10 | Disruption of microfilament network, formation of binucleated cells | 0.01–7.24 µM | researchgate.netresearchgate.net |

| KB (human cervical carcinoma) | Cytotoxicity | IC₅₀ = 0.04 µM | researchgate.net |

| LoVo (human colon adenocarcinoma) | Cytotoxicity | IC₅₀ = 0.72 µM | researchgate.net |

| NCI-H460 (human lung tumor) | Cytotoxicity | LC₅₀ between 0.2 and 4.8 µM | researchgate.net |

| neuro-2a (mouse neuroblastoma) | Cytotoxicity | LC₅₀ between 0.2 and 4.8 µM | researchgate.net |

IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Lethal concentration, 50%

Comparative Mechanistic Analysis with Related Cytoskeletal Disruptors

The mechanism of this compound can be better understood by comparing it with other cytoskeletal disruptors, particularly those that also target actin and those that target tubulin.

Comparison with Other Actin-Disrupting Agents:

This compound belongs to a class of marine macrolides that disrupt the actin cytoskeleton. Other members of the lyngbyabellin family, such as Lyngbyabellin E, exhibit similar actin polymerization activity and cause a complete loss of the cellular microfilament network. researchgate.net The distinctive feature of the lyngbyabellins is their ability to disrupt actin filaments, a property shared by compounds like hectochlorin (B1195744). researchgate.netpreprints.org This contrasts with many other cytotoxic peptides from cyanobacteria that primarily target tubulin. mdpi.com

Comparison with Tubulin-Targeting Agents:

A significant number of marine-derived natural products, such as dolastatin 10 and curacin A, exert their cytotoxic effects by interfering with microtubule dynamics. mdpi.comnih.gov Dolastatin 10, for instance, is a potent inhibitor of tubulin polymerization and binds to the vinca (B1221190) domain of tubulin. mdpi.comnih.gov In contrast, this compound's primary target is actin. researchgate.netnih.gov This fundamental difference in molecular targets leads to distinct cellular consequences. While tubulin inhibitors typically cause cell cycle arrest in the G2/M phase by disrupting the mitotic spindle, this compound's disruption of the actin-based contractile ring leads to arrest at the later stage of cytokinesis. researchgate.netmdpi.com

The table below provides a comparative overview of this compound and other cytoskeletal disruptors.

| Compound | Primary Target | Mechanism of Action | Cellular Outcome | Reference |

| This compound | Actin | Disrupts microfilament network | Cytokinesis arrest, binucleated cells | researchgate.netmdpi.com |

| Dolastatin 10 | Tubulin | Inhibits tubulin polymerization | Mitotic arrest (G2/M phase) | mdpi.comnih.gov |

| Curacin A | Tubulin | Binds to the colchicine (B1669291) site, inhibiting microtubule polymerization | Mitotic arrest (G2/M phase) | mdpi.commdpi.com |

| Hectochlorin | Actin | Stimulates actin polymerization | Cytokinesis arrest | preprints.org |

Structure Activity Relationship Sar Studies of Lyngbyabellin a Derivatives

Influence of Macrocyclic versus Acyclic Architectures on Molecular Activity

Interestingly, the reverse is true for certain other biological activities. In the context of antifouling activity, the acyclic forms of lyngbyabellins have been found to be more potent. rsc.orgmdpi.comresearchgate.net The increased flexibility of the acyclic structure may facilitate interactions with targets relevant to barnacle larvae settlement, a process that is distinct from the mechanism of cytotoxicity in cancer cells. rsc.org This divergence in SAR highlights the possibility of designing analogues with selective activities by modifying the macrocyclic core.

Role of Peripheral Side Chains in Modulating Biological Effects

The presence and nature of the side chain attached to the lyngbyabellin macrocycle are critical modulators of its biological activity. In general, the presence of a side chain tends to increase the cytotoxicity of lyngbyabellin analogues. rsc.orgmdpi.com For example, a cyclic lyngbyabellin with a side chain was found to be the most active in a cytotoxicity assay, while the lack of a side chain decreased this activity. rsc.org This suggests that the side chain contributes significantly to the binding affinity of the molecule to its cytotoxic target.

Conversely, for antifouling activity, the presence of a side chain appears to slightly decrease the potency. rsc.orgmdpi.com The most active antifouling lyngbyabellins are those with an acyclic structure and no side chain. rsc.org This observation further underscores the distinct structural requirements for different biological effects. One particularly potent analogue, Lyngbyabellin N, which possesses a unique leucine (B10760876) statine (B554654) residue in its side chain, exhibits strong cytotoxic activity, suggesting that the composition of the side chain is a key determinant of potency. researchgate.netmdpi.com

Significance of Halogenation and Thiazole (B1198619) Moieties for Activity

The unique chemical features of Lyngbyabellin A, including its dichlorinated fatty acid chain and two thiazole rings, are hallmarks of this class of compounds and are crucial for their biological activity. rsc.orggoogle.com

The halogenation pattern, specifically the presence of two chlorine atoms on the octanoic acid residue, is a significant contributor to the cytotoxicity of lyngbyabellins. d-nb.infoblucher.com.br While some natural analogues with mono-chlorination have been discovered, the gem-dichloro group is a characteristic feature of the most potent compounds. nih.govresearchgate.net For example, this compound, with its dichlorinated moiety, is a potent cytotoxin. nih.govd-nb.info The comparable cytotoxic activity of 27-deoxythis compound to this compound suggests that hydroxylation at the C-27 position does not significantly impact cytotoxicity. nih.gov

Rational Design and Synthesis of SAR-Driven Analogues

The insights gained from SAR studies of natural lyngbyabellin analogues have paved the way for the rational design and synthesis of new derivatives with potentially improved properties. rsc.orghep.com.cn The goal of such synthetic efforts is often to enhance cytotoxic potency, increase selectivity for cancer cells, or improve metabolic stability. rsc.org

One approach to rational design involves molecular simplification, where complex natural products are used as a template to create simpler analogues that retain the key pharmacophoric elements. For example, the synthesis of depsipeptide analogues of 27-Deoxythis compound has been pursued as a strategy to create potential anticancer agents. blucher.com.br This approach aims to identify the minimal structural requirements for activity, which can lead to the development of more synthetically accessible and potentially less toxic compounds.

Another strategy involves the creation of hybrid molecules that combine favorable features from different natural products. While not directly applied to this compound in the provided search results, the design of apratoxin S4, a hybrid of apratoxin A and E, demonstrates the power of this approach to improve in vivo activity and tolerability. acs.org Similar principles could be applied to this compound, for instance, by modifying the side chain based on SAR data from other potent cytotoxic peptides.

Furthermore, the total synthesis of this compound and its analogues has been a significant focus of research, not only to confirm their structures but also to provide access to larger quantities for biological evaluation and to enable the creation of novel derivatives. acs.orgescholarship.org The development of efficient synthetic routes, including methods for constructing the characteristic dichlorinated fatty acid and thiazole moieties, is crucial for exploring the SAR of this compound class more extensively. google.com For instance, a patent has been filed for a synthesis method for 27-Deoxythis compound and its derivatives, highlighting the interest in producing these compounds for further study. google.com

The table below presents a summary of the cytotoxic activities of selected this compound derivatives, illustrating the structure-activity relationships discussed.

| Compound Name | Macrocyclic/Acyclic | Side Chain | Key Modifications | Cell Line | IC50/LC50 (µM) |

| This compound | Cyclic | Yes | Dichlorinated | KB | 0.03 |

| LoVo | 0.5 | ||||

| MCF7 | - | ||||

| Lyngbyabellin B | Cyclic | Yes | Thiazoline (B8809763) instead of one thiazole, Val instead of Ile | KB | 0.15 |

| LoVo | 1.22 | ||||

| Lyngbyabellin E | Acyclic | No | NCI-H460 | 0.4 | |

| neuro-2a | 1.2 | ||||

| Lyngbyabellin H | Cyclic | Yes | NCI-H460 | 0.2 | |

| neuro-2a | 1.4 | ||||

| MCF7 | 0.07 | ||||

| Lyngbyabellin N | Cyclic | Yes | Leucine statine residue in side chain | HCT116 | 0.0409 |

| 27-deoxythis compound | Cyclic | Yes | Lacks hydroxyl at C-27 | HT29 | - |

| HeLa | - | ||||

| MCF7 | 0.31 | ||||

| Homohydroxydolabellin | Acyclic | No | MCF7 | >50 |

Table 1. Cytotoxicity of Selected this compound Derivatives. The table shows the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) for various Lyngbyabellin analogues against different cancer cell lines. Data is compiled from multiple sources. rsc.orgmdpi.commdpi.comresearchgate.netgoogle.comacs.org

Ecological and Evolutionary Perspectives of Lyngbyabellin Production

Natural Occurrence and Distribution in Cyanobacterial Genera

Lyngbyabellin A is a potent secondary metabolite belonging to the lyngbyabellin family of compounds, which are depsipeptides characterized by features such as two thiazole (B1198619) rings and a chlorinated 2-methyloctanoate residue. frontiersin.orgcore.ac.uk These compounds were first isolated from the sea hare Dolabella auricularia, but were later traced back to their true producers: marine cyanobacteria that the sea hare consumes. core.ac.ukresearchgate.netnih.gov

The production of lyngbyabellins, including this compound, is primarily associated with filamentous marine cyanobacteria, historically classified under the genus Lyngbya. frontiersin.orgresearchgate.net However, taxonomic revisions based on phylogenetic analysis have delineated the traditional Lyngbya morphotype into several distinct genera. nih.gov Consequently, lyngbyabellins are now known to be produced by a closely related group of genera, most notably Moorea, Okeania, and Lyngbya. researchgate.netresearchgate.net

This compound, specifically, has been isolated from species such as Lyngbya majuscula (now often classified as Moorea producens) and Moorea bouillonii. frontiersin.orgresearchgate.netresearchgate.net Research has identified these compounds in cyanobacteria collected from diverse geographical locations, including a Malaysian collection of Moorea bouillonii and a Red Sea collection of Okeania sp. researchgate.netnih.govresearchgate.net This distribution across different, yet phylogenetically close, genera highlights the specialized nature of its biosynthetic machinery. nih.gov

Table 1: Documented Cyanobacterial Sources of this compound and Related Compounds

| Compound | Producing Genera/Species | Reference(s) |

| This compound | Lyngbya majuscula, Moorea bouillonii, Okeania sp. | frontiersin.orgresearchgate.netresearchgate.net |

| Lyngbyabellin B | Lyngbya majuscula | frontiersin.orgmdpi.com |

| Lyngbyabellins E-I | Lyngbya majuscula | frontiersin.orgresearchgate.net |

| Lyngbyabellins K-N | Moorea bouillonii | frontiersin.orgfrontiersin.org |

| Lyngbyabellin G | Okeania sp. | researchgate.net |

| Lyngbyabellin H | Moorea bouillonii | researchgate.net |

Proposed Ecological Roles as Antagonistic or Defense Chemicals in Marine Ecosystems

The production of structurally complex and biologically active secondary metabolites like this compound is thought to be a key survival strategy for marine cyanobacteria. mdpi.com These organisms are often macroscopic and lack physical defenses, suggesting they rely on chemical means to mediate interactions within their environment. researchgate.netmdpi.com The potent cytotoxicity of lyngbyabellins is a primary indicator of their role as defensive agents. core.ac.uknih.gov

The proposed ecological functions of lyngbyabellins can be categorized as follows:

Anti-predator Defense: The most widely suggested role for these compounds is as a feeding deterrent against generalist herbivores. nih.govresearchgate.net By producing toxic or unpalatable metabolites, cyanobacteria can avoid being consumed by fish and other grazers, which may contribute to the formation of large-scale cyanobacterial blooms. researchgate.net The potent cytotoxicity of this compound, which disrupts the cellular microfilament network, makes it a powerful defensive toxin. core.ac.ukresearchgate.net

Antagonistic Interactions (Allelopathy): Lyngbyabellins may function in competition with other microorganisms. researchgate.netresearchgate.net By releasing these active compounds into their immediate surroundings, cyanobacteria could inhibit the growth of competing bacteria, fungi, or other microalgae, thereby securing resources like space and nutrients. researchgate.netmdpi.com

Antifouling Activity: Studies have demonstrated that certain lyngbyabellins can inhibit the settlement of barnacle larvae. researchgate.netnih.gov This antifouling property is ecologically significant as it prevents the colonization of cyanobacterial surfaces by fouling organisms, which could otherwise block access to sunlight and nutrients. nih.gov Research indicates that the acyclic (linear) forms of lyngbyabellins are particularly important for this antifouling activity, whereas the cyclic forms with a side chain, like this compound, tend to be more cytotoxic. researchgate.netresearchgate.netnih.gov

These defensive roles highlight how chemical production is integral to the ecological success of cyanobacteria in competitive marine environments. mdpi.comresearchgate.net

Evolutionary Trajectories of Biosynthetic Gene Clusters

This compound is synthesized by a large, modular enzymatic complex encoded by a biosynthetic gene cluster (BGC). nih.govrsc.org This cluster is a hybrid, containing genes for both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which work in an assembly-line fashion to construct the complex molecule. nih.govucsd.edu The study of these BGCs provides insight into the evolutionary origins of lyngbyabellins.

This high degree of similarity between pathways from geographically distant organisms strongly suggests a shared evolutionary origin. rsc.org It is considered a likely example of horizontal gene transfer, where the entire biosynthetic pathway was transferred between different cyanobacterial strains, followed by minor modifications (neofunctionalization) that led to the slightly different end products. nih.govrsc.org The presence of a transposase gene in the hectochlorin (B1195744) BGC, which is absent in the lyngbyabellin cluster, is one such difference that points to genetic rearrangement events during their evolution. nih.govrsc.orgucsd.edu

Furthermore, analysis of various Moorea genomes reveals a large capacity for producing secondary metabolites, with numerous PKS/NRPS gene clusters identified. nih.govucsd.edu The evolution of the lyngbyabellin pathway appears to be part of a broader pattern in cyanobacteria, where modular BGCs are exchanged and modified, leading to a vast diversity of chemical structures. nih.govmdpi.com This evolutionary plasticity allows cyanobacteria to rapidly develop new chemical defenses in response to changing ecological pressures. rsc.orgasm.org

Future Directions in Lyngbyabellin a Academic Research

Exploration of Undiscovered Biosynthetic Pathways via Advanced Genomics and Metagenomics

The biosynthesis of Lyngbyabellin A is a complex process orchestrated by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. rsc.orgnih.gov While the core biosynthetic pathway has been identified in cyanobacteria such as Moorea bouillonii, there is substantial evidence to suggest that the full biosynthetic potential and diversity of Lyngbyabellin-type compounds remain largely uncharted. rsc.orgnih.gov Advanced genomics and metagenomics are poised to revolutionize the discovery and characterization of these pathways.

Genome sequencing of various Lyngbya and related cyanobacterial strains has revealed a wealth of biosynthetic gene clusters that are not yet linked to known natural products, often referred to as "orphan" gene clusters. nih.govrsc.org These findings suggest that the known Lyngbyabellin analogs represent only a fraction of the chemical diversity that these organisms are genetically equipped to produce. nih.gov Techniques such as genome mining, which involves searching for homologous gene clusters across different species, can accelerate the identification of novel Lyngbyabellin-producing strains. rsc.org

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful tool to bypass the need for culturing individual cyanobacterial species, many of which are difficult to grow in laboratory settings. By analyzing the collective genomes of a microbial community, researchers can identify novel biosynthetic gene clusters from uncultured organisms. nih.gov This approach has the potential to uncover entirely new families of Lyngbyabellins with unique structural modifications and, consequently, novel biological activities. The application of these advanced genomic and metagenomic strategies will be crucial in mapping the true biosynthetic landscape of this compound and its naturally occurring analogs.

Chemoenzymatic and Synthetic Biology Approaches for Novel Analog Generation

While nature provides a diverse array of Lyngbyabellin analogs, the generation of novel, non-natural derivatives with potentially enhanced therapeutic properties is a key objective for future research. Chemoenzymatic synthesis and synthetic biology offer powerful platforms to achieve this goal. These approaches allow for the precise modification of the Lyngbyabellin scaffold to probe structure-activity relationships (SAR) and optimize its biological functions. rsc.org

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. acs.org This strategy can be employed to introduce specific functional groups or alter stereochemistry at various positions of the this compound molecule. For instance, enzymes from the biosynthetic pathway could be used to catalyze key steps in the synthesis, while chemical methods are employed for subsequent modifications. This hybrid approach can provide access to analogs that are difficult to produce through total synthesis or purely biological methods. acs.org

Synthetic biology takes this a step further by engineering microorganisms to produce novel Lyngbyabellin analogs. mdpi.com This can involve the heterologous expression of the Lyngbyabellin biosynthetic gene cluster in a more tractable host organism, such as E. coli, which can then be genetically manipulated. mdpi.com By modifying the genes encoding the NRPS and PKS modules, researchers can introduce different precursor units, alter the sequence of amino acids and polyketide extenders, and modify tailoring enzymes to create a library of new Lyngbyabellin derivatives. rsc.org This approach not only facilitates the production of novel compounds but also provides a platform to study the function of individual biosynthetic enzymes. rsc.org

Advanced Mechanistic Elucidation using Integrated Omics Technologies

Understanding the precise molecular mechanisms by which this compound exerts its cytotoxic and other biological effects is critical for its development as a therapeutic agent. Integrated omics technologies, including transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to this compound treatment. rsc.org

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal which genes are up- or downregulated in response to this compound. This can provide insights into the cellular pathways that are perturbed by the compound. Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, offering a more direct picture of the functional changes occurring within the cell. Metabolomics, the study of the complete set of small-molecule metabolites, can reveal alterations in cellular metabolism induced by this compound.

By integrating data from these different omics levels, researchers can construct comprehensive models of this compound's mechanism of action. rsc.org For example, identifying the proteins that directly interact with this compound (its molecular targets) and the downstream signaling cascades that are affected is a key goal. This integrated approach can help to identify biomarkers of drug response and potential mechanisms of resistance, which are crucial for the clinical development of this compound-based therapies.

Computational Chemistry and Molecular Dynamics Simulations in SAR and Target Binding Studies

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and are particularly well-suited for studying the complex interactions of natural products like this compound. researchgate.net These in silico methods provide a powerful means to investigate structure-activity relationships (SAR) and to characterize the binding of this compound to its molecular targets at an atomic level of detail. researchgate.netbioinformation.net

Molecular docking studies can be used to predict the binding pose of this compound and its analogs within the active site of a target protein. bioinformation.netx-mol.net This information is invaluable for understanding the key molecular interactions that govern binding affinity and specificity. By comparing the docking scores and binding modes of different analogs, researchers can rationalize experimentally observed SAR and guide the design of new derivatives with improved potency and selectivity. hep.com.cn For instance, computational models can help to identify which parts of the this compound molecule are most important for target recognition and which can be modified to enhance its therapeutic properties. researchgate.net

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time. researchgate.net This can reveal important details about the binding mechanism that are not apparent from static docking models. MD simulations can also be used to calculate binding free energies, providing a more rigorous prediction of binding affinity. By combining these computational approaches, researchers can gain a deep understanding of the molecular basis of this compound's biological activity, which will be instrumental in the rational design of next-generation Lyngbyabellin-based therapeutics.

Q & A

Q. What methodologies are most effective for the structural characterization of Lyngbyabellin A and its derivatives?

this compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), including 1D and 2D experiments (e.g., COSY, HMBC), is critical for determining connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas, while specific optical rotation comparisons validate absolute configurations. For example, 27-deoxythis compound (Compound 4) was distinguished from this compound by the absence of a hydroxyl group at C-27, identified via NMR and HRMS .

Q. Which bioassays are commonly employed to evaluate this compound’s cytotoxicity?

Standard cytotoxicity assessments use cell viability assays such as MTT or XTT, often tested against cancer cell lines (e.g., H460 lung carcinoma). Replication across multiple cell lines and dose-response curves (IC50 values) ensures robustness. Researchers must validate purity of isolated compounds to avoid confounding results, as impurities in crude extracts may skew bioactivity data .

Q. How can researchers differentiate this compound from structural analogs like Lyngbyabellin J?

Key distinctions lie in functional group modifications. Lyngbyabellin J (Compound 5) features a gem-dichloro group and a 7,7-dichloro-3-acyloxy-2-methyloctanoate residue, identified via HMBC correlations. Comparative NMR analysis and HRMS isotopic patterns (e.g., double-chlorine signatures) are essential for differentiation. Absolute configurations are confirmed via enantioselective analysis after ozonolysis or hydrolysis .

Q. What are the primary natural sources of this compound, and how is it extracted?

this compound is isolated from marine cyanobacteria, particularly Moorena producens (formerly Lyngbya spp.). Extraction involves organic solvent partitioning (e.g., ethyl acetate) followed by chromatographic purification (HPLC, silica gel). Culturing conditions (light, nutrients) influence yield, necessitating LC-MS monitoring to detect analogs under varying lab conditions .

Q. What stability challenges arise when handling this compound in laboratory settings?

The compound’s α,β-dihydroxyisovalerate moiety may degrade under acidic or oxidative conditions. Stability studies using temperature-controlled storage (e.g., -80°C in inert atmospheres) and LC-MS stability profiling are recommended. Degradation products, such as dehydroxylated derivatives, should be monitored to ensure data reproducibility .

Advanced Research Questions

Q. How can genetic and enzymatic approaches elucidate this compound’s biosynthesis?

Biosynthetic gene clusters (BGCs) in cyanobacteria encode modular enzymes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). Heterologous expression of putative P450 monooxygenases (e.g., from M. producens) can confirm their role in hydroxylation steps. Comparative genomics of BGCs in Lyngbyabellin-producing strains may reveal evolutionary adaptations .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Discrepancies may stem from structural variants (e.g., 27-deoxy derivatives) or assay conditions. Standardizing protocols (cell line selection, exposure duration) and using authenticated compound libraries are critical. Meta-analyses of published IC50 values, coupled with structural re-evaluation of tested compounds, can resolve inconsistencies .

Q. What experimental strategies are optimal for structure-activity relationship (SAR) studies of this compound?

SAR analysis involves synthetic modification of functional groups (e.g., hydroxyl, chlorine) followed by cytotoxicity testing. Semi-synthesis or genetic engineering of cyanobacterial strains can generate analogs. Computational docking studies (e.g., with tubulin or other targets) guide rational design. Validated analogs should undergo 2D NMR to confirm retained stereochemistry .

Q. What experimental design challenges arise in isolating this compound from complex marine extracts?

Co-eluting analogs with similar polarity complicate purification. Orthogonal chromatography (reverse-phase HPLC coupled with hydrophilic interaction chromatography) enhances resolution. Dereplication strategies, such as molecular networking via LC-MS/MS, prioritize novel compounds and reduce redundant isolation .

Q. How can researchers investigate synergistic effects between this compound and other cytotoxic agents?

Combination studies require dose-matrix designs (e.g., Chou-Talalay method) to calculate synergy scores (Combination Index). Mechanistic synergy is probed via transcriptomics (RNA-seq) or proteomics to identify overlapping pathways. In vivo models (e.g., zebrafish xenografts) validate therapeutic potential while controlling for toxicity .

Q. Methodological Notes

- Data Validation : Always cross-reference NMR assignments with synthetic standards or computational predictions (e.g., DFT-NMR) .

- Ethical Replication : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data to facilitate reproducibility .

- Contextual Relevance : Align research questions with emerging trends, such as marine natural product discovery in understudied cyanobacterial taxa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.